

"Cyclophilin inhibitor 3" target binding affinity

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Compound of Interest

Compound Name: Cyclophilin inhibitor 3

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Introduction to Cyclophilin D and its Inhibition

Cyclophilin D (CypD), encoded by the PPIF gene, is a peptidyl-prolyl cis-trans isomerase located in the mitochondrial matrix. It is a key regulator of the mitochondrial permeability transition pore (mPTP), a non-specific channel in the inner mitochondrial membrane.[1] The opening of the mPTP is a critical event in various forms of cell death and is implicated in the pathology of several diseases, including neurodegenerative disorders and ischemia-reperfusion injury.[1][2]

Inhibition of CypD is a promising therapeutic strategy to prevent mPTP opening and subsequent mitochondrial dysfunction and cell death.[1][2] While the natural product Cyclosporin A (CsA) is a potent inhibitor of cyclophilins, its clinical use is limited by its strong immunosuppressive effects and off-target toxicities.[2] This has driven the development of non-immunosuppressive, selective CypD inhibitors.

JW47: A Selective, Mitochondrially-Targeted Cyclophilin D Inhibitor

JW47 is a synthetic, mitochondrially-targeted inhibitor of Cyclophilin D. It was designed to selectively inhibit CypD over other cyclophilin isoforms, thereby reducing the off-target effects associated with broader-spectrum inhibitors like CsA.[2] The design of JW47 incorporates a quinolinium cation tethered to a cyclosporine analog, a modification that facilitates its accumulation within the mitochondria.[2]

Quantitative Binding Affinity Data

The binding affinity of an inhibitor to its target is a critical parameter in drug development, often quantified by the dissociation constant (K_d), the inhibition constant (K_i), or the half-maximal inhibitory concentration (IC_{50}). Lower values for these parameters indicate higher binding affinity and potency.

The following table summarizes the available quantitative binding data for JW47 and, for comparison, another notable small molecule CypD inhibitor, Compound 29.

| Inhibitor | Target | Binding Assay | Affinity Metric | Value | Reference |
|--------------|---------------------|---------------------------------|-----------------|-----------|-----------|
| JW47 | Human Cyclophilin D | X-ray Crystallography | - | PDB: 5A0E | [3] |
| Compound 29 | Human Cyclophilin D | Surface Plasmon Resonance (SPR) | K_d | 88.2 nM | [4][5] |
| Compound C-9 | Human Cyclophilin D | Surface Plasmon Resonance (SPR) | K_d | 149 nM | [6] |

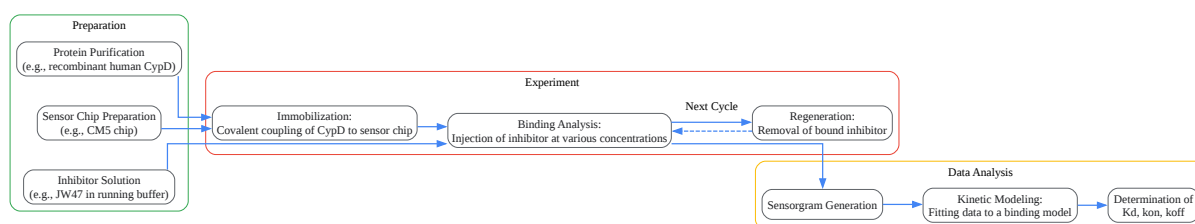
Note: While a specific K_d value from a solution-based binding assay for JW47 was not found in the provided search results, its potency and selective inhibition of CypD have been demonstrated in cellular assays, and its direct binding has been confirmed by co-crystallization. [2]

Experimental Protocols for Determining Binding Affinity

Several biophysical and biochemical techniques are employed to characterize the binding of inhibitors to their protein targets. The following are detailed methodologies for key experiments relevant to the study of cyclophilin inhibitors.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical biosensing technique that measures the real-time interaction between a ligand (e.g., inhibitor) and an analyte (e.g., protein) immobilized on a sensor chip. It provides kinetic data (association and dissociation rates) and thermodynamic data (binding affinity).



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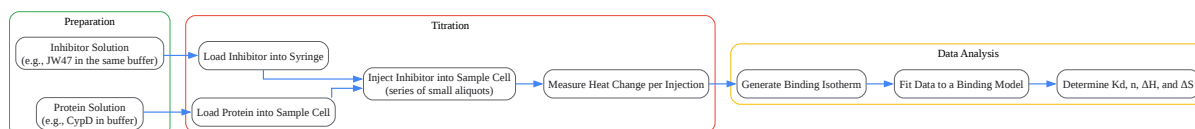
Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

- Protein and Inhibitor Preparation:
 - Express and purify recombinant human Cyclophilin D. Ensure high purity and stability.[7]
 - Prepare a series of dilutions of the inhibitor (e.g., JW47) in a suitable running buffer (e.g., HBS-EP).[8]
- Ligand Immobilization:

- Activate the carboxymethylated dextran surface of a sensor chip (e.g., CM5) using a mixture of N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[9]
- Inject the purified CypD over the activated surface to achieve covalent immobilization via amine coupling.[9]
- Deactivate any remaining active esters with an injection of ethanolamine-HCl.[9]
- Binding Measurement:
 - Inject the serially diluted inhibitor solutions over the immobilized CypD surface at a constant flow rate.[7]
 - Monitor the change in the refractive index in real-time, which is proportional to the amount of bound inhibitor.[10]
 - After each inhibitor injection, allow for a dissociation phase where running buffer flows over the chip.
- Data Analysis:
 - Subtract the signal from a reference flow cell (without immobilized protein) to correct for bulk refractive index changes.
 - Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_{on}), dissociation rate constant (k_{off}), and the equilibrium dissociation constant ($K_d = k_{off}/k_{on}$).[6]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon binding of an inhibitor to a protein. It is a powerful technique for determining the thermodynamic parameters of the interaction, including the binding affinity (K_d), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).



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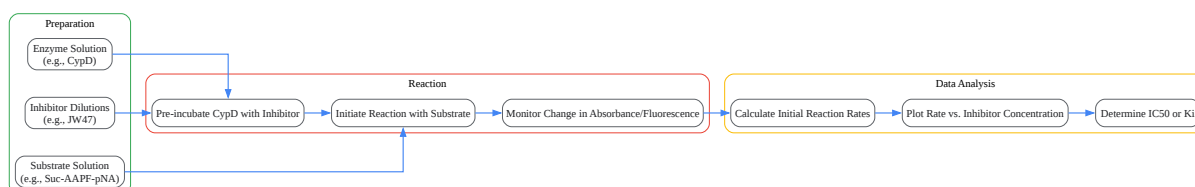
Caption: Workflow for Isothermal Titration Calorimetry (ITC) analysis.

- Sample Preparation:
 - Prepare solutions of purified CypD and the inhibitor (e.g., JW47) in the same buffer to minimize heats of dilution.[11]
 - Thoroughly degas both solutions to prevent air bubbles in the calorimeter.
- ITC Experiment:
 - Load the CypD solution into the sample cell of the calorimeter and the inhibitor solution into the injection syringe.[12]
 - Perform a series of small, sequential injections of the inhibitor into the sample cell while maintaining a constant temperature.[13]
 - Measure the heat released or absorbed after each injection.[14]
- Data Analysis:
 - Integrate the heat flow peaks from each injection to obtain the heat change per mole of injectant.
 - Plot the heat change against the molar ratio of inhibitor to protein.

- Fit the resulting binding isotherm to a suitable binding model (e.g., a single-site binding model) to determine the binding affinity (K_d), stoichiometry (n), and enthalpy of binding (ΔH).^[11] The change in entropy (ΔS) can then be calculated using the Gibbs free energy equation ($\Delta G = \Delta H - T\Delta S = -RT\ln K_a$, where $K_a = 1/K_d$).

PPlase Activity Assay

This assay measures the enzymatic activity of cyclophilin, which is its ability to catalyze the cis-trans isomerization of proline residues in a peptide substrate. The inhibitory effect of a compound is determined by its ability to reduce this enzymatic activity.



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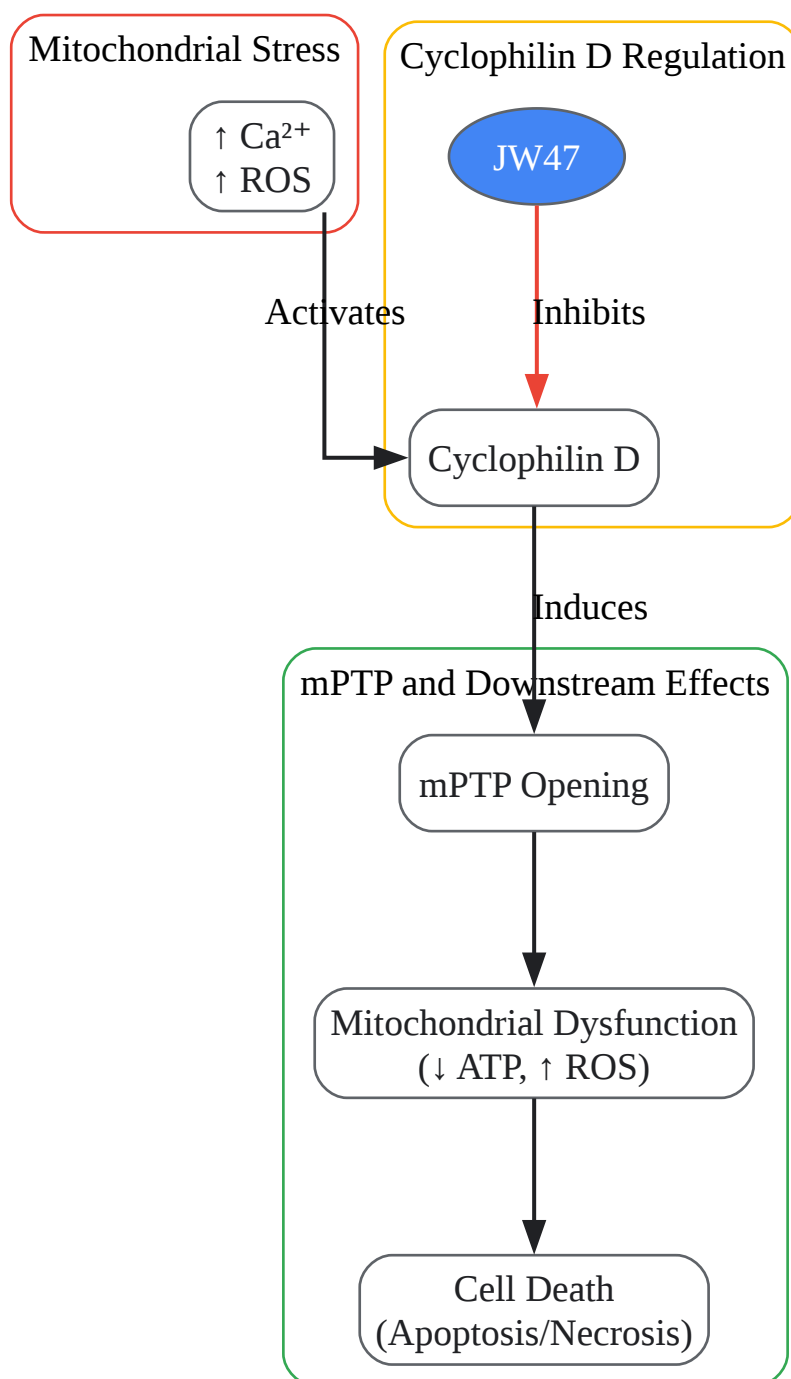
Caption: Workflow for PPlase (Peptidyl-Prolyl Isomerase) activity assay.

- Reagent Preparation:
 - Prepare a solution of purified CypD in assay buffer (e.g., 35 mM HEPES, pH 7.8).^[15]
 - Prepare a stock solution of the chromogenic substrate, such as N-succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA), in a solvent like trifluoroethanol containing LiCl.^[15]
^[16]

- Prepare serial dilutions of the inhibitor (e.g., JW47).
- Assay Procedure:
 - In a temperature-controlled cuvette (e.g., at 10°C), add the assay buffer and the inhibitor at the desired concentration.[\[15\]](#)
 - Add the CypD enzyme and incubate for a short period to allow for inhibitor binding.[\[17\]](#)
 - Initiate the reaction by adding the substrate. The cis-isomer of the substrate is the one acted upon by the enzyme.
 - In a protease-coupled assay, a second enzyme like chymotrypsin is present, which cleaves the trans-isomer of the substrate as it is formed, releasing the chromophore (p-nitroaniline).[\[18\]](#)
 - Monitor the increase in absorbance at a specific wavelength (e.g., 390 nm for p-nitroaniline) over time using a spectrophotometer.[\[15\]](#)
- Data Analysis:
 - Calculate the initial rate of the reaction for each inhibitor concentration.
 - Plot the reaction rate as a function of the inhibitor concentration.
 - Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity). The inhibition constant (K_i) can be calculated from the IC₅₀ value.[\[15\]](#)

Signaling Pathway of Cyclophilin D Inhibition

CypD's primary role in signaling is through its regulation of the mPTP. The binding of an inhibitor like JW47 to CypD prevents it from inducing the opening of the mPTP in response to cellular stress signals such as high levels of mitochondrial Ca²⁺ and reactive oxygen species (ROS).



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Caption: Signaling pathway of Cyclophilin D inhibition by JW47.

By inhibiting CypD, JW47 blocks this signaling cascade, leading to the stabilization of the inner mitochondrial membrane, maintenance of the mitochondrial membrane potential, and

continued ATP synthesis. This ultimately protects the cell from death, which is particularly relevant in the context of neurodegenerative diseases where mitochondrial dysfunction is a key pathological feature.[2]

Conclusion

JW47 is a promising selective inhibitor of Cyclophilin D with therapeutic potential for conditions associated with mitochondrial dysfunction. The characterization of its binding affinity through techniques like SPR and ITC, and its functional effects via PPIase assays, are crucial for its development as a therapeutic agent. The detailed protocols and workflows provided in this guide offer a framework for the continued investigation of JW47 and other novel cyclophilin inhibitors. The visualization of its mechanism of action within the cell highlights the importance of targeting CypD to mitigate cellular stress and prevent cell death.

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